Compound 401 is a synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has no inhibition on p110α/p85α PI3K and blocks the phosphorylation of S6 kinase 1 Thr389 and Akt Ser473 in COS7 cells . Compound 401 also induces apoptosis in TSC1-/- MEFs .
Compound 401, also known as a pyrimido-isoquinolinone derivative, is a selective inhibitor of DNA-dependent protein kinase, commonly referred to as DNA-PK. This compound has garnered attention in the field of cancer research due to its potential to inhibit critical pathways involved in tumor growth and survival. It operates by interfering with the DNA repair mechanisms that are often exploited by cancer cells, making them more susceptible to therapeutic agents. The chemical structure of Compound 401 allows it to penetrate cell membranes effectively, facilitating its action within target cells.
Compound 401 primarily functions through its interaction with DNA-PK, which is integral to the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting DNA-PK, Compound 401 disrupts the repair of double-strand breaks in DNA, leading to increased genomic instability in cancer cells. This mechanism can enhance the efficacy of radiotherapy and certain chemotherapeutic agents by preventing cancer cells from repairing the damage caused by these treatments .
Research indicates that Compound 401 exhibits significant biological activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by triggering pathways associated with cellular stress and damage response. Specifically, it activates the mitochondrial pathway of apoptosis and promotes immunogenic cell death, characterized by hallmarks such as calreticulin exposure and ATP release . Additionally, studies have demonstrated that Compound 401 can influence mTOR signaling pathways, which are crucial for cell growth and metabolism .
The synthesis of Compound 401 involves several steps typical for creating pyrimido-isoquinolinone derivatives. While specific synthetic routes may vary, they generally include:
Compound 401 has potential applications in oncology as a therapeutic agent due to its ability to enhance the effects of radiation therapy and chemotherapy. Its role as a DNA-PK inhibitor makes it particularly valuable in combination treatments aimed at overcoming resistance mechanisms in cancer cells. Furthermore, it may be utilized in research settings to elucidate the roles of DNA repair pathways in various biological contexts .
Interaction studies involving Compound 401 have highlighted its selective targeting of the DNA-PK enzyme without significantly affecting other kinases involved in similar pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Investigations into its interactions with other cellular components have revealed that it can modulate signaling pathways related to apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .
Several compounds exhibit structural or functional similarities to Compound 401, particularly within the realm of kinase inhibitors and DNA repair modulators. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
KU-57788 | DNA-PK inhibitor | Selective for DNA-PK; used in preclinical studies |
AZD7648 | Dual inhibitor of ATM and DNA-PK | Targets multiple repair pathways |
LTX-401 | Oncolytic agent targeting Golgi apparatus | Induces immunogenic cell death |
NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Broad spectrum activity affecting multiple pathways |
Compound 401 stands out due to its specific targeting of DNA-PK while also influencing mTOR signaling pathways, which may provide a dual mechanism for enhancing anticancer effects . Its unique chemical structure contributes to its selectivity and cell permeability, making it a promising candidate for further development in cancer therapies.
Compound 401 (2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one) emerged from early 21st-century efforts to develop selective kinase inhibitors targeting DNA repair and cellular signaling pathways. Initially synthesized as part of a structure-activity relationship (SAR) study by Griffin et al. in 2005, it was designed to inhibit DNA-dependent protein kinase (DNA-PK), a critical enzyme in non-homologous end joining (NHEJ) DNA repair. Subsequent studies revealed its dual inhibitory activity against mammalian target of rapamycin (mTOR), a regulator of cell growth and metabolism. Its discovery marked a milestone in understanding kinase selectivity, as it exhibited minimal activity against phosphatidylinositol 3-kinase (PI3K), ataxia-telangiectasia mutated (ATM), and ATM- and Rad3-related (ATR) kinases.
Compound 401 belongs to the pyrimido[2,1-a]isoquinolin-4-one class, characterized by a fused pyrimidine-isoquinoline core with a morpholino substituent. Its systematic IUPAC name is 2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one, and it has the molecular formula C₁₆H₁₅N₃O₂ (molecular weight: 281.31 g/mol). Key structural features include:
Property | Value |
---|---|
CAS Number | 168425-64-7 |
SMILES | O=C1N2C=CC3=CC=CC=C3C2=NC(N4CCOCC4)=C1 |
InChI Key | BVRDQVRQVGRNHG-UHFFFAOYSA-N |
The morpholino group at position 2 is critical for kinase binding, while the pyrimidoisoquinolinone scaffold ensures structural stability.
Compound 401 has become a pivotal tool for studying DNA repair and mTOR signaling. Its selectivity profile enables researchers to dissect DNA-PK and mTOR pathways without confounding effects from related kinases. For example, it radiosensitizes tumor cells by inhibiting DNA-PK-mediated repair of radiation-induced double-strand breaks. In mTOR studies, it suppresses both mTOR complex 1 (mTORC1) and mTORC2, unlike rapamycin, which only targets mTORC1. This dual inhibition has implications for cancer therapy, particularly in tumors with hyperactivated mTOR signaling.
Compound 401 exhibits the molecular formula C₁₆H₁₅N₃O₂ with a corresponding molecular weight of 281.31 Daltons [1] [4] [2] [5]. The compound features a tricyclic pyrimidoisoquinolinone core structure fused with a morpholine substituent at the 2-position, conferring its distinctive chemical properties [2] [6]. The Chemical Abstracts Service registry number for this compound is 168425-64-7 [4] [7] [2], providing unambiguous identification in chemical databases.
The molecular structure consists of a fused heterocyclic system comprising a pyrimidine ring fused to an isoquinoline backbone, forming the pyrimido[2,1-a]isoquinolin-4-one framework [5] [6]. The morpholine moiety attached at position 2 contributes significantly to the compound's solubility characteristics and biological activity profile [1] [6].
The compound demonstrates a planar aromatic system with the morpholine ring adopting a chair conformation due to its saturated six-membered ring structure containing both nitrogen and oxygen heteroatoms [2] [5]. The InChI key BVRDQVRQVGRNHG-UHFFFAOYSA-N provides a unique stereochemical identifier for the compound [4] [7] [2]. The SMILES notation O=C1C=C(N=C2C3=CC=CC=C3C=CN21)N1CCOCC1 accurately represents the structural connectivity and confirms the absence of chiral centers in the molecule [7] [8] [5].
The molecular geometry facilitates optimal binding interactions with target enzymes through its extended conjugated system and the spatial arrangement of hydrogen bond donor and acceptor sites provided by the morpholine oxygen and nitrogen atoms [6].
Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation of Compound 401. The proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the pyrimidoisoquinolinone framework and morpholine substituent [9]. The aromatic region displays signals corresponding to the isoquinoline protons between 7-8 parts per million, while the morpholine methylene protons appear as characteristic multiplets around 3.7-4.0 parts per million for the oxygen-adjacent carbons and 2.8-3.0 parts per million for the nitrogen-adjacent carbons [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the pyrimidoisoquinolinone core appearing around 160-170 parts per million, confirming the ketone functionality [9]. The aromatic carbons appear in the expected range of 110-150 parts per million, with the morpholine carbons observed at 46-67 parts per million depending on their proximity to heteroatoms [9].
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 281.31, corresponding to the protonated molecular ion [M+H]⁺ [8] [11]. High-resolution mass spectrometry provides accurate mass determination enabling unambiguous molecular formula confirmation [9].
The synthetic pathway to Compound 401 involves the construction of the pyrimidoisoquinolinone core through established heterocyclic chemistry methodologies [12]. The key synthetic approach utilizes a cyclization strategy beginning with appropriately substituted isoquinoline derivatives [12] [13]. The formation of the pyrimido ring system occurs through nucleophilic substitution reactions involving reactive intermediates such as chloropyrimidine derivatives [12].
The morpholine substituent introduction typically occurs through nucleophilic aromatic substitution reactions where the morpholine acts as a nucleophile attacking an electron-deficient carbon center on the pyrimidine ring [12] [6]. This reaction proceeds via an addition-elimination mechanism, with the morpholine nitrogen lone pair attacking the electrophilic carbon while simultaneously displacing a suitable leaving group such as chloride [12].
The synthetic methodology demonstrates the importance of electron-withdrawing groups in facilitating the nucleophilic aromatic substitution process, as the pyrimidoisoquinolinone system provides sufficient electron deficiency for efficient reaction with the morpholine nucleophile [12] [14]. Alternative synthetic approaches may involve condensation reactions between appropriate carbonyl compounds and aminouracil derivatives followed by cyclization and oxidation steps [14].
Purification of Compound 401 typically employs column chromatography techniques utilizing silica gel as the stationary phase [9]. The compound exhibits moderate polarity due to the presence of both aromatic and heteroatom-containing regions, requiring careful solvent selection for optimal separation [15]. Common eluent systems include dichloromethane-ethyl acetate mixtures or petroleum ether-ethyl acetate gradients [9].
Yield optimization strategies focus on reaction temperature control, stoichiometric ratios of reactants, and reaction time optimization [16]. Typical synthetic yields range from 40-70% depending on the specific synthetic route and reaction conditions employed [9]. Temperature control proves critical as elevated temperatures may lead to decomposition or side reactions, while insufficient heating may result in incomplete conversion [17].
Crystallization techniques provide an alternative purification method, particularly effective for obtaining analytically pure material [18]. The compound exhibits a crystalline solid form with a reported melting point of 214°C [18], facilitating purification through recrystallization from appropriate solvent systems [19].
Compound 401 demonstrates limited aqueous solubility characteristics typical of lipophilic organic compounds [2] [20]. The compound exhibits good solubility in dimethyl sulfoxide, with reported solubility values of 5-10 milligrams per milliliter requiring ultrasonic assistance and mild heating to achieve complete dissolution [2] [20] [10]. This solubility profile reflects the predominant aromatic character of the molecule with limited polar surface area contributed primarily by the morpholine oxygen atom [6].
The compound shows moderate solubility in other organic solvents including ethanol, dichloromethane, and acetonitrile, making it suitable for various synthetic and analytical applications [21]. Solubility in non-polar solvents such as petroleum ether or hexane remains limited due to the presence of nitrogen and oxygen heteroatoms that require polar interactions for solvation [6].
Stability studies indicate that Compound 401 maintains chemical integrity under normal laboratory conditions when stored appropriately [22]. The compound demonstrates stability in the solid state with minimal decomposition observed over extended storage periods [22]. Photostability assessments suggest protection from direct sunlight is advisable to prevent potential photodegradation reactions [22].